(1-Methyl-4-pent-1-yn-3-ylpiperidin-4-yl) acetate
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Overview
Description
(1-Methyl-4-pent-1-yn-3-ylpiperidin-4-yl) acetate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound features a piperidine ring substituted with a methyl group, a pent-1-yn-3-yl group, and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-pent-1-yn-3-ylpiperidin-4-yl) acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Esterification: The final step involves the esterification of the piperidine derivative with acetic acid or its derivatives to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4-pent-1-yn-3-ylpiperidin-4-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-Methyl-4-pent-1-yn-3-ylpiperidin-4-yl) acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-4-pent-1-yn-3-ylpiperidin-4-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 1-methylpiperidine, 4-piperidone, and 1-benzylpiperidine share structural similarities with (1-Methyl-4-pent-1-yn-3-ylpiperidin-4-yl) acetate.
Acetate Esters: Compounds like ethyl acetate and methyl acetate are similar in terms of the ester functional group.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H21NO2 |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
(1-methyl-4-pent-1-yn-3-ylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C13H21NO2/c1-5-12(6-2)13(16-11(3)15)7-9-14(4)10-8-13/h1,12H,6-10H2,2-4H3 |
InChI Key |
DDFWDARTGLPBIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)C1(CCN(CC1)C)OC(=O)C |
Origin of Product |
United States |
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